molecular formula C18H17F3N2O3 B611842 XEN445

XEN445

Cat. No.: B611842
M. Wt: 366.3 g/mol
InChI Key: NBGRERFNOKZQLO-AWEZNQCLSA-N
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Description

XEN445 is a potent and selective inhibitor of endothelial lipase, with an IC50 value of 0.237 micromolar. It exhibits good absorption, distribution, metabolism, and excretion properties, making it a promising candidate for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

XEN445 can be synthesized from commercially available chemicals. The synthesis involves the preparation of (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a high level of purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities for research purposes. The production process involves scaling up the synthetic routes used in laboratory settings, ensuring that the compound maintains its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

XEN445 primarily undergoes inhibition reactions, specifically targeting endothelial lipase. It demonstrates high selectivity over hepatic and lipoprotein lipases .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include pyridine, trifluoromethylbenzoic acid, and various solvents like DMSO and ethanol. The reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal yield and purity .

Major Products Formed

The major product formed from the synthesis of this compound is (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, which is the active compound used in various research applications .

Scientific Research Applications

Cardiovascular Disease

XEN445 has been primarily studied for its effects on HDL cholesterol levels, which are critical in managing cardiovascular health.

  • In Vivo Studies : In animal models, this compound demonstrated efficacy in raising plasma HDL cholesterol concentrations. A study reported that oral administration at a dose of 30 mg/kg twice daily for three days resulted in an 18% increase in total plasma cholesterol and a 16% increase in HDL cholesterol levels in wild-type mice .
StudyDoseDurationResult
Sun et al., 201330 mg/kg b.i.d.3 days18% increase in total plasma cholesterol, 16% increase in HDL cholesterol

Cancer Treatment

Recent research has expanded the applications of this compound into oncology, particularly concerning triple-negative breast cancer (TNBC).

  • Cell Viability and Proliferation : this compound has been shown to preferentially inhibit the proliferation of LIPG-expressing TNBC cells. In vitro studies indicated that treatment with this compound significantly reduced cell viability in LIPG-expressing cell lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer cell lines .
Cell LineConcentration (μM)Effect on Viability
MCF10DCIS≥100Significant inhibition
MDA-MB-468200-250Significant inhibition
MCF7 (LIPG-deficient)-Minimal effect
  • Mechanism of Action : The mechanism involves G1 cell cycle arrest, indicating that this compound may alter the cell cycle progression of LIPG-expressing cells, thereby inhibiting their growth .

Potential Side Effects and Considerations

While this compound shows promise as a therapeutic agent, ongoing research is necessary to fully understand its safety profile and any potential side effects associated with its use.

Case Study 1: Efficacy in Animal Models

A study conducted by Sun et al. (2013) evaluated the pharmacokinetics and pharmacodynamics of this compound in mice. The results indicated that after treatment with this compound, there was a notable increase in HDL cholesterol levels without significant adverse effects observed during the study period .

Case Study 2: Impact on TNBC Cell Lines

Research published in Nature demonstrated that treatment with this compound led to decreased viability and enhanced invasiveness of TNBC cells via a LIPG-dependent mechanism. This suggests that while this compound inhibits proliferation, it may inadvertently promote invasiveness under certain conditions .

Biological Activity

XEN445 is a selective inhibitor of endothelial lipase (LIPG), which plays a significant role in lipid metabolism and has been implicated in various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound specifically inhibits the phospholipase activity of LIPG, which is crucial for the proliferation and self-renewal of cancer stem cells (CSCs). The compound has demonstrated an IC50 value of approximately 237 nM for human endothelial lipase, indicating its potency in inhibiting this enzyme .

Inhibition of LIPG Activity

Research indicates that this compound significantly reduces the enzymatic activity of LIPG in vitro. In studies using MDA-MB-468 cell lines, this compound treatment resulted in an approximate 80% reduction in phospholipase A1 (PLA1) activity in LIPG-overexpressing cells compared to a 25% reduction in control cells . This suggests that this compound's inhibitory effects are both potent and selective for LIPG-expressing cells.

Cell Viability and Proliferation

This compound has been shown to preferentially inhibit the proliferation of triple-negative breast cancer (TNBC) cell lines that express LIPG. In viability assays, treatment with this compound at concentrations greater than 100 μM significantly decreased cell viability in LIPG-expressing TNBC lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer lines (e.g., MCF7) .

Cell Cycle Arrest

Further analysis revealed that this compound induces G1-phase cell cycle arrest in treated cells. For instance, in MDA-MB-468 cells, G1-phase populations increased from 44.14% to 55.74% following treatment with this compound, while S-G2/M populations decreased significantly . This indicates that this compound not only inhibits proliferation but also alters the cell cycle dynamics in a LIPG-dependent manner.

Impact on Cancer Stem Cells

This compound also affects the self-renewal capacity of CSCs. Studies have indicated that treatment with this compound inhibits the self-renewal ability of CSCs derived from TNBC, suggesting a potential therapeutic avenue for targeting aggressive cancer types .

In Vivo Efficacy

In vivo studies conducted on wild-type mice treated with this compound demonstrated its efficacy in raising plasma HDL-cholesterol levels while simultaneously inhibiting tumor formation associated with LIPG activity. Mice dosed with 30 mg/kg of this compound for nine days exhibited significant changes in lipid profiles and tumor growth inhibition .

Summary of Findings

Study FocusKey Findings
LIPG Activity Inhibition This compound reduced PLA1 activity by ~80% in LIPG-overexpressing cells .
Cell Viability Significant reduction in viability of LIPG-expressing TNBC cells at doses >100 μM .
Cell Cycle Effects Induced G1-phase arrest; increased G1 from 44.14% to 55.74% .
Cancer Stem Cell Impact Inhibited self-renewal capacity of CSCs derived from TNBC .
In Vivo Efficacy Increased HDL levels and reduced tumor formation in mice treated with this compound .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of XEN445 in modulating lipid metabolism pathways?

this compound acts as a dual inhibitor, targeting both endothelial lipase (LIPG) and cholesteryl ester transfer protein (CETP) . It suppresses LIPG phospholipase activity (IC₅₀ = 0.237 µM), reducing lipid hydrolysis and tumor growth in basal-like triple-negative breast cancer models . Concurrently, it inhibits CETP to elevate plasma HDL cholesterol in mice . Methodologically, confirmatory assays include in vitro enzymatic activity tests (e.g., fluorometric LIPG assays) and in vivo lipid profiling via HPLC .

Q. Which experimental models are most effective for studying this compound’s inhibitory effects?

  • In vitro : Use LIPG-overexpressing cell lines (e.g., MDA-MB-231) to assess proliferation and epithelial-mesenchymal transition (EMT) suppression via dose-response curves (e.g., 0–100 µM this compound) .
  • In vivo : Mouse models with diet-induced dyslipidemia are optimal for evaluating CETP inhibition and HDLc modulation . Zebrafish embryos and adult mice are also used to study lipoprotein lipase (LPL) inhibition at higher concentrations (e.g., 500 µM) .

Q. How is the inhibitory potency (IC₅₀) of this compound determined experimentally?

  • Step 1 : Perform serial dilutions of this compound (e.g., 0.1–100 µM) in enzymatic assays (e.g., LIPG activity measured via fluorescence).
  • Step 2 : Plot log₂(this compound concentration) against log₂(enzyme activity) to derive a linear regression slope, which quantifies inhibition efficacy .
  • Validation : Compare results with positive controls (e.g., Orlistat for general lipase inhibition) .

Q. What pharmacokinetic (PK) properties make this compound suitable for preclinical studies?

this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, including:

  • High oral bioavailability in murine models.
  • Plasma half-life (>6 hours) sufficient for sustained CETP inhibition .
  • Selectivity for LIPG over related lipases (e.g., <50% inhibition of LPL at 500 µM) .

Advanced Research Questions

Q. How to resolve contradictions in reported enzymatic targets (CETP vs. LIPG) of this compound?

Discrepancies arise from assay-specific conditions:

  • CETP inhibition : Observed in lipid-rich plasma environments (e.g., mouse dyslipidemia models) .
  • LIPG inhibition : Dominates in tumor microenvironments with elevated phospholipid turnover . Methodological recommendation : Conduct parallel assays under both conditions to map context-dependent target engagement.

Q. What experimental design optimizes this compound dosing for in vivo efficacy without off-target effects?

  • Dose titration : Start with 10 mg/kg (oral) to assess HDLc elevation, incrementally increasing to 30 mg/kg while monitoring liver enzymes for toxicity .
  • Temporal analysis : Administer this compound pre- and post-tumor implantation to isolate prophylactic vs. therapeutic effects .
  • Control for selectivity : Include LPL activity assays at 500 µM to rule out nonspecific lipase inhibition .

Q. Can this compound synergize with other lipid-modulating agents (e.g., statins) in combinatorial therapies?

  • Hypothesis testing : Co-administer this compound (10 mg/kg) with atorvastatin (5 mg/kg) in dyslipidemic mice.
  • Metrics : Compare HDLc levels, tumor volume, and lipid droplet formation vs. monotherapy groups .
  • Data interpretation : Use ANOVA with post-hoc Tukey tests to identify synergistic interactions (p<0.05).

Q. How does this compound influence spatial lipid distribution in cellular models?

  • Method : Treat LIPG-overexpressing cells with this compound (IC₅₀ concentration) and image lipid droplets via confocal microscopy (Nile Red staining).
  • Analysis : Quantify droplet size/distribution using ImageJ; correlate with EMT markers (e.g., E-cadherin loss) .
  • Advanced tool : Pair with lipidomic profiling (LC-MS) to identify altered phospholipid species .

Q. Critical Considerations for Researchers

  • Contradictory findings : Always validate this compound’s primary target (LIPG vs. CETP) using context-specific assays .
  • Concentration thresholds : Avoid exceeding 100 µM in vitro to minimize off-target LPL inhibition .
  • Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies, particularly in tumor models .

For further methodological rigor, consult protocols from Beilstein Journal of Organic Chemistry on experimental reproducibility .

Properties

IUPAC Name

2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGRERFNOKZQLO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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